N-Butylamine-D11 dcl

LC-MS/MS quantification stable-isotope internal standard mass shift

Choose N-Butylamine-D11 DCl for robust quantitative LC-MS/MS. Its complete deuteration (M+12) and 98 atom % D purity eliminate ion suppression and ensure baseline resolution, outperforming lower-deuterated analogs. The non-hygroscopic, solid DCl salt guarantees accurate gravimetric preparation and superior long-term stability, avoiding the handling pitfalls of free-base amines. Validated for DMPK, environmental, and metabolomics workflows requiring sub-ng/mL LLOQs.

Molecular Formula C4H12ClN
Molecular Weight 121.67 g/mol
Cat. No. B12058744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylamine-D11 dcl
Molecular FormulaC4H12ClN
Molecular Weight121.67 g/mol
Structural Identifiers
SMILESCCCCN.Cl
InChIInChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2;/hD3
InChIKeyICXXXLGATNSZAV-CCVMVDGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylamine-D11 DCl: A Perdeuterated Internal Standard for Absolute Quantification by LC-MS/MS


N-Butylamine-D11 DCl (CAS 347841-81-0) is a perdeuterated isotopologue of n-butylamine hydrochloride in which all eleven hydrogen atoms are replaced by deuterium . Supplied as the deuterium chloride salt, it exhibits a molecular weight of 121.67 g·mol⁻¹ and a nominal mass shift of M+12 relative to unlabeled butylamine hydrochloride . This compound is purpose-built for use as a stable-isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, where its near-identical physicochemical properties to the native analyte minimize matrix effects, extraction bias, and ionization variability [1].

Why N-Butylamine-D11 DCl Cannot Be Replaced by Lower-Deuterated or Unlabeled Analogs


In LC-MS/MS quantitative bioanalysis, the internal standard must co-elute with the analyte and exhibit identical ionization efficiency while being resolvable by mass [1]. Lower-deuterated analogs (e.g., N-Butylamine-D9 HCl, mass shift M+9) can suffer from chromatographic isotope effects that cause retention-time shifts relative to the unlabeled analyte, introducing quantification bias [1]. The DCl salt form of N-Butylamine-D11 DCl further distinguishes it from free-base deuterated butylamines, which are hygroscopic liquids prone to variable weighing and rapid CO₂ absorption, compromising both accuracy and long-term stability .

Quantitative Differentiation of N-Butylamine-D11 DCl from Closest Analogs: Evidence for Procurement Decisions


Perdeuteration (D11) Maximizes Mass Resolution from Unlabeled Analyte Versus D9 and D3 Analogs

N-Butylamine-D11 DCl provides a nominal mass shift of M+12 relative to unlabeled butylamine hydrochloride (exact monoisotopic mass 109.60 Da for C₄H₁₂ClN), whereas the commonly available D9 analog (N-Butylamine-D9 HCl, CAS 344298-86-8) yields only M+9 [1]. The additional 3-Da separation reduces the risk of isotopic cross-talk between the [M+H]⁺ isotopologue cluster of the analyte and the internal standard signal, especially at low-resolution MS settings (unit resolution) .

LC-MS/MS quantification stable-isotope internal standard mass shift

Isotopic Purity of 98 atom % D Ensures Lower Undeuterated Background Versus 95 atom % D Products

The catalog specification for N-Butylamine-D11 DCl is 98 atom % D isotopic purity with 98% chemical purity (CP), while a widely distributed D9 analog is offered at 95 atom % D / 95% CP . The residual 2% protium impurity generates a background signal at the analyte's m/z, which directly limits the achievable LLOQ [1]. A 5% protium impurity (95 atom % D product) contributes 2.5-fold higher isobaric interference than the 2% residual protium in the D11 product .

isotopic purity assay specification quantitative accuracy

DCl Salt Form Provides Solid-State Handling and Long-Term Stability Advantages Over Free-Base Deuterated Butylamines

N-Butylamine-D11 DCl is supplied as a crystalline solid with a melting point of 215–216 °C, enabling precise gravimetric preparation of stock solutions . In contrast, N-Butylamine-D9 free base (CAS 776285-22-4) is a volatile liquid that absorbs atmospheric CO₂ to form carbamate salts, altering effective concentration and introducing weighing errors . The DCl salt form eliminates this CO₂ reactivity, maintaining nominal concentration within ±2% over 12 months when stored at room temperature .

salt form stability solid reagent handling weighing accuracy

Perdeuteration Enables NMR Background Suppression and Kinetics Studies That Lower-Deuterated Analogs Cannot Support

Complete deuteration (D11) eliminates the entire ¹H NMR signal of the butylamine moiety, allowing its use as a 'silent' base or nucleophile in reaction monitoring by ¹H NMR without interference [1]. Partially deuterated analogs (e.g., D9-butylamine, which retains exchangeable NH₂ protons) still produce residual signals in the δ 1.0–3.0 ppm region, limiting their utility as NMR-silent reagents [1]. This property is exploited in mechanistic studies of amine-catalyzed transformations and in the preparation of fully deuterated derivatives for neutron scattering .

NMR spectroscopy kinetic isotope effect reaction mechanism

Procurement-Relevant Application Scenarios for N-Butylamine-D11 DCl


LC-MS/MS Absolute Quantification of n-Butylamine in Biological Matrices for DMPK Studies

In drug metabolism and pharmacokinetics (DMPK) studies, N-Butylamine-D11 DCl is spiked into plasma or urine samples as a SIL-IS prior to protein precipitation or solid-phase extraction. Its M+12 mass shift and 98 atom % D purity ensure baseline resolution from endogenous butylamine on a triple-quadrupole MS operating at unit resolution, enabling validated LLOQs below 1 ng/mL [Section 3, Evidence 1, 2].

Environmental Monitoring of Aliphatic Amines in Air and Water Using EPA-Compliant Methods

When quantifying volatile amines in environmental samples by GC-MS or LC-MS following derivatization (e.g., with dansyl chloride or benzoyl chloride), N-Butylamine-D11 DCl serves as a stable-isotope surrogate to correct for derivatization efficiency and matrix-induced ion suppression. The solid DCl salt form permits accurate gravimetric preparation of stock standards in the field or central laboratory [Section 3, Evidence 3].

Mechanistic and Kinetic Studies of Organocatalytic Reactions by ¹H NMR

The complete perdeuteration of N-Butylamine-D11 DCl renders it '¹H NMR invisible,' allowing its use as a stoichiometric base or nucleophile in organocatalytic reactions where real-time ¹H monitoring of substrate and product signals is required without interference from the amine reagent [Section 3, Evidence 4].

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